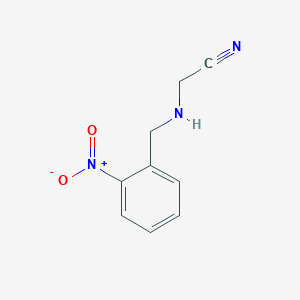

2-(2-Nitrobenzylamino)acetonitrile

Description

2-(2-Nitrobenzylamino)acetonitrile is an acetonitrile derivative featuring a benzylamino group substituted with a nitro group at the ortho position of the aromatic ring. This compound may serve as a precursor in pharmaceutical or agrochemical synthesis, where nitro groups are often reduced to amines or participate in electrophilic reactions.

Properties

Molecular Formula |

C9H9N3O2 |

|---|---|

Molecular Weight |

191.19 g/mol |

IUPAC Name |

2-[(2-nitrophenyl)methylamino]acetonitrile |

InChI |

InChI=1S/C9H9N3O2/c10-5-6-11-7-8-3-1-2-4-9(8)12(13)14/h1-4,11H,6-7H2 |

InChI Key |

GNHYCSVAUGUQOM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)CNCC#N)[N+](=O)[O-] |

Origin of Product |

United States |

Scientific Research Applications

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis. Its reactivity allows it to participate in several important reactions:

- Cyanomethylation : 2-(2-Nitrobenzylamino)acetonitrile can act as a cyanomethylating agent, facilitating the introduction of cyano groups into organic molecules. This is particularly useful in synthesizing nitriles from aldehydes or ketones under metal-catalyzed conditions .

- Ugi Reaction : The compound is utilized in Ugi multi-component reactions, which are valuable for generating diverse libraries of compounds with potential biological activity. The presence of the nitro group enhances the electrophilicity of the nitrogen atom, making it a suitable candidate for these reactions .

Medicinal Chemistry

Research indicates that derivatives of this compound exhibit promising pharmacological properties:

- Anticancer Activity : Studies have shown that compounds containing the nitrobenzyl moiety demonstrate significant cytotoxic effects against various cancer cell lines. For example, derivatives have been evaluated for their ability to inhibit tumor growth and induce apoptosis in cancer cells .

- Antimicrobial Properties : The compound's structural features contribute to its antimicrobial activity, making it a candidate for developing new antibiotics. Research has highlighted its effectiveness against certain bacterial strains, suggesting potential applications in treating infections .

Case Studies

Several case studies illustrate the practical applications of this compound:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following acetonitrile derivatives from the evidence share structural similarities and provide insights into substituent-driven properties:

2-(N-Benzylamino)-2-(4-Methoxyphenyl)acetonitrile (CAS 65551-44-2)

- Structure: Features a benzylamino group and a 4-methoxyphenyl group attached to the acetonitrile core .

2-(4-Amino-2-chloro-5-methylphenyl)-2-(4-chlorophenyl)acetonitrile

- Structure: Contains two substituted aryl groups (chlorophenyl and amino-chloro-methylphenyl) geminally attached to acetonitrile .

- Key Properties :

- LogP: 4.12 (high lipophilicity due to chlorine substituents)

- Water Solubility: 2.293 mg/L (low, consistent with high LogP)

- Application: Used as an impurity in closantel sodium salt, an anthelmintic agent.

2-(Dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)acetonitrile (CAS 117068-07-2)

- Structure: Combines dimethylamino and pyrrole groups with acetonitrile .

- Key Properties: Melting Point: 39–41°C Boiling Point: 110°C at 5 mm Hg Density: 0.99 g/cm³ pKa: ~4.93 (weakly basic due to dimethylamino group).

Comparative Analysis of Properties

Preparation Methods

Reaction Mechanism

This two-step approach involves synthesizing 2-nitrobenzylamine followed by nucleophilic substitution with chloroacetonitrile. The amine acts as a nucleophile, displacing chloride under basic conditions:

Experimental Procedure

Adapted from the RSC protocol for the 4-nitro analog, 2-nitrobenzylamine hydrochloride (3.71 mmol) reacts with chloroacetonitrile (3.71 mmol) in acetonitrile, mediated by K₂CO₃ (7.42 mmol) at room temperature. The mixture is stirred for 16 hours, filtered, and concentrated to yield a brown oil (99% reported for the 4-nitro isomer).

Optimization Insights

-

Solvent Choice : Acetonitrile enhances solubility and reaction homogeneity.

-

Base Selection : K₂CO₃ outperforms NaOH due to milder conditions and reduced hydrolysis risk.

-

Yield Limitations : Steric hindrance from the ortho-nitro group may reduce yields compared to para-substituted analogs.

Method 2: Reductive Amination of 2-Nitrobenzaldehyde with Aminoacetonitrile

Reaction Pathway

2-Nitrobenzaldehyde condenses with aminoacetonitrile to form an imine intermediate, which is reduced to the target amine:

Protocol Details

A solution of 2-nitrobenzaldehyde (1 eq.) and aminoacetonitrile (1.1 eq.) in ethanol is stirred under nitrogen. Post-imine formation, NaBH₄ (2 eq.) is added at 0°C. The crude product is purified via column chromatography.

Challenges

-

Aminoacetonitrile Stability : The nitrile group may undergo hydrolysis under basic or aqueous conditions.

-

Reduction Selectivity : Over-reduction of the nitro group to amine is mitigated by controlled NaBH₄ addition.

Method 3: Catalytic Dehydration of Oxime Intermediates

Oxime Formation and Dehydration

Inspired by CN109438282B, 2-nitrobenzaldehyde oxime is dehydrated using a nickel composite catalyst (Ni acetate/Raney Ni):

Catalytic Efficiency

-

Catalyst Composition : Ni acetate and Raney Ni (1:1) achieve 82% yield at 85°C.

-

Solvent System : Acetonitrile facilitates high-temperature reflux without side reactions.

Comparative Analysis of Synthetic Methods

Experimental Data and Optimization

Alkylation Reaction Optimization

| Variable | Optimal Value | Impact on Yield |

|---|---|---|

| Solvent | Acetonitrile | Maximizes nucleophilicity |

| Temperature | 25°C | Prevents nitrile hydrolysis |

| Base | K₂CO₃ (2 eq.) | Balances reactivity and side reactions |

Catalytic Dehydration Conditions

-

Catalyst Loading : 0.2:1 (catalyst:substrate) ensures complete conversion.

-

Acetic Anhydride Role : Acts as a dehydrating agent, enhancing oxime-to-nitrile conversion.

Challenges and Side Reactions

-

Nitro Group Reduction : Unintended reduction to amine occurs under prolonged hydrogenation or excessive NaBH₄.

-

Ortho-Substitution Effects : Steric hindrance slows alkylation kinetics, requiring extended reaction times.

-

Cyanide Byproducts : Trace CN⁻ may form via nitrile degradation, necessitating rigorous purification.

Applications and Derivatives

This compound serves as a precursor to:

Q & A

Q. What are the recommended synthetic routes for 2-(2-Nitrobenzylamino)acetonitrile, and how can reaction efficiency be monitored?

Methodological Answer: A plausible synthesis involves nucleophilic substitution between 2-nitrobenzylamine and haloacetonitrile derivatives (e.g., chloroacetonitrile). Key steps include:

- Reagent Selection : Use acetonitrile as a solvent due to its polar aprotic nature, which enhances nucleophilicity (commonly employed in similar reactions, e.g., ).

- Reaction Monitoring : Track progress via TLC (silica gel, ethyl acetate/hexane) or HPLC with UV detection (λ = 254 nm).

- Workup : Quench with aqueous sodium carbonate to neutralize acidic byproducts, followed by extraction with dichloromethane ().

Q. How should researchers handle this compound to ensure safety and stability?

Methodological Answer:

- Storage : Store in sealed containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation. Acetonitrile-derived nitriles are hygroscopic and prone to hydrolysis ().

- Safety Protocols : Use PPE (gloves, goggles) due to risks of skin/eye irritation (analogous to bromophenyl acetonitrile derivatives in ).

- Decontamination : Neutralize spills with activated carbon and dispose via hazardous waste protocols ().

Q. What spectroscopic techniques are suitable for characterizing this compound?

Methodological Answer:

- NMR : ¹H NMR (DMSO-d₆) to identify aromatic protons (δ 7.5–8.5 ppm) and nitrile signals (δ 2.5–3.5 ppm). Compare with structurally similar compounds like 2-(2-chlorophenyl)acetonitrile ().

- IR : Look for C≡N stretch (~2240 cm⁻¹) and nitro group vibrations (~1520, 1350 cm⁻¹).

- MS : ESI-MS for molecular ion [M+H]⁺ and fragmentation patterns.

Q. How can reaction conditions be optimized to minimize byproducts like hydrolysis intermediates?

Methodological Answer:

- Solvent Choice : Use anhydrous acetonitrile to reduce water content, which hydrolyzes nitriles to amides ().

- Catalyst Screening : Test phase-transfer catalysts (e.g., TBAB) to enhance reaction rates in biphasic systems ().

- Temperature Control : Lower reaction temperatures (e.g., 50°C) may reduce side reactions while maintaining efficiency.

Q. What challenges arise in analyzing trace impurities, and how can they be resolved chromatographically?

Methodological Answer:

- Impurity Profiling : Common impurities include unreacted 2-nitrobenzylamine and hydrolyzed amide derivatives.

- HPLC Method : Use a C18 column (4.6 × 150 mm, 3.5 µm) with acetonitrile/water (70:30 v/v) mobile phase at 1 mL/min. Detect at 220 nm ().

- GC-MS Validation : Derivatize polar impurities (e.g., silylation) for volatile analysis ().

Q. How do solvent polarity and temperature affect the compound’s stability in long-term studies?

Methodological Answer:

- Solvent Effects : Acetonitrile stabilizes nitriles better than protic solvents (e.g., methanol), which accelerate hydrolysis ().

- Thermal Stability : Conduct accelerated degradation studies at 40°C for 4 weeks. Monitor via HPLC to quantify degradation products ().

- Kinetic Analysis : Calculate activation energy (Eₐ) using Arrhenius plots to predict shelf life.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.